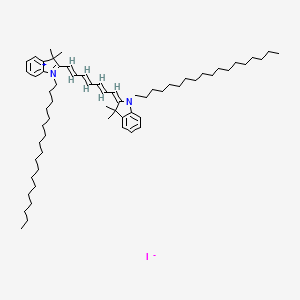
diIC18(7) dye
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DiIC18(7) dye is an organic iodide salt. It has a role as a fluorochrome. It contains a diIC18(7)(1+). It derives from a C7-indocyanine.
Wissenschaftliche Forschungsanwendungen
Neuronal Labeling and Toxicity Study
DiIC18(3), a variant closely related to diIC18(7), has been extensively used in neuronal labeling. However, studies have shown that this dye may exhibit toxic effects on specific types of neurons. For instance, when used to label motoneurons and sensory neurons in embryonic rats, the neurons labeled with DiIC18(3) demonstrated rapid cell death, suggesting potential toxicity. This highlights the importance of understanding the biological interactions of diIC18(7) dye in scientific research, especially in sensitive applications involving live neurons (John, 1991).
Fluorescence Microscopy and Vascular Visualization
In the realm of fluorescence microscopy, DiIC18 dyes are known for their ability to stain cellular membranes. An innovative technique termed 'vessel painting' utilizes DiIC18 for visualizing vasculature in fluorescence microscopy. This approach, however, faced challenges like incomplete staining of certain vessels and potential dye aggregation. To address these issues, a modified method using neutral liposomes and DiIC12 was developed, enhancing staining intensity and labeling efficiency, thus providing a comprehensive visualization of major blood vessel types including veins and microvessels in the mouse brain (Konno, Matsumoto, & Okazaki, 2017).
Fluorescent Dyes in 'Guest-Host' Liquid Crystal Displays
DiIC18 derivatives have been investigated for their spectral and electro-optic properties in 'guest-host' liquid crystal displays. These dyes absorb blue and emit green light, exhibit high fluorescent efficiency, and demonstrate stability against sunlight, making them suitable candidates for utilization in display technologies (Wolarz, Moryson, & Bauman, 1992).
Photostable Organic Triggered Single-Photon Sources
DiIC18(3) molecules have shown potential as photostable organic triggered single-photon sources. Under specific conditions, such as a nitrogen atmosphere, these molecules exhibit extremely low photobleaching quantum yield, coupled with a reasonably short triplet lifetime. This unique property has practical applications in producing triggered single-photon sources using purely organic materials, a significant advancement in photonics and quantum computing (Lill & Hecht, 2004).
Eigenschaften
Produktname |
diIC18(7) dye |
|---|---|
Molekularformel |
C63H101IN2 |
Molekulargewicht |
1013.4 g/mol |
IUPAC-Name |
(2E)-2-[(2E,4E,6E)-7-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethyl-1-octadecylindole;iodide |
InChI |
InChI=1S/C63H101N2.HI/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38-46-54-64-58-50-44-42-48-56(58)62(3,4)60(64)52-40-36-35-37-41-53-61-63(5,6)57-49-43-45-51-59(57)65(61)55-47-39-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2;/h35-37,40-45,48-53H,7-34,38-39,46-47,54-55H2,1-6H3;1H/q+1;/p-1 |
InChI-Schlüssel |
JLIOTPLALDYAEH-UHFFFAOYSA-M |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCN\1C2=CC=CC=C2C(/C1=C\C=C\C=C\C=C\C3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[I-] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[I-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



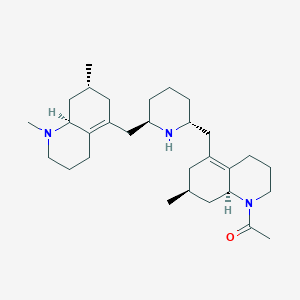
![(7E,9S,10S,11S,12E,14S,16E,20S,21S,22Z,24E,26Z)-4,10,14,20,34-pentahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30(34)-decaene-6,18,28,31,32-pentone](/img/structure/B1262980.png)
![3-Ethynyl-3-hydroxy-3a-methyl-7-methylidenedodecahydrospiro[cyclopenta[a]naphthalene-6,1'-cyclopentan]-2'-one](/img/structure/B1262983.png)
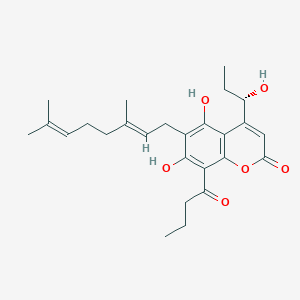
![1-(3-Carboxypropyl)-9-(dimethylamino)-2,2,4,11,11-pentamethyl-2,11-dihydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B1262986.png)
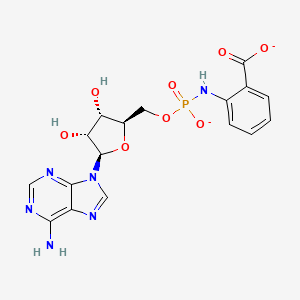
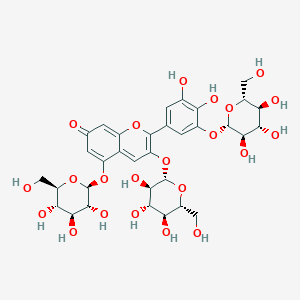
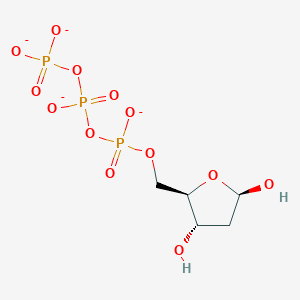
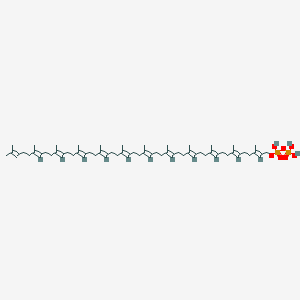
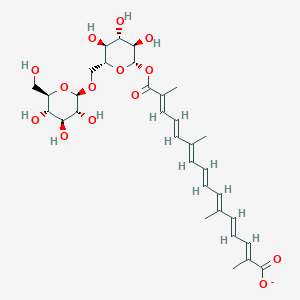
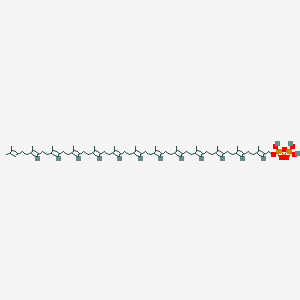
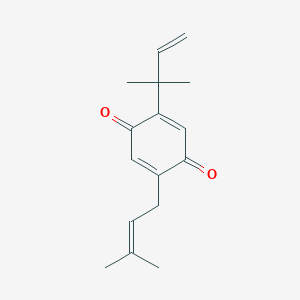
![4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1262999.png)
![1-[4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]ethanone](/img/structure/B1263001.png)